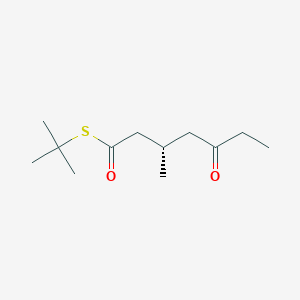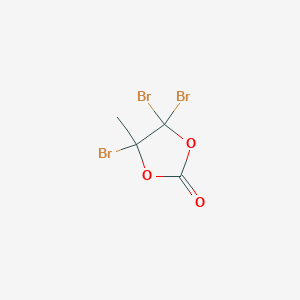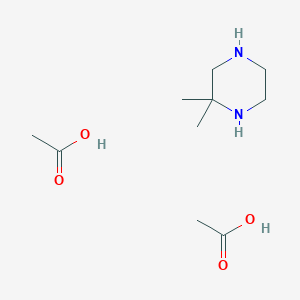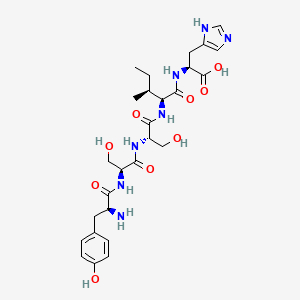
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is a peptide composed of five amino acids: L-histidine, L-tyrosine, L-serine, L-serine, and L-isoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The hydroxyl groups on serine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of alkylated serine derivatives.
Scientific Research Applications
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, the histidine residue can participate in metal ion coordination, while the tyrosine residue can undergo phosphorylation, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-seryl-L-tyrosyl-L-valyl-L-isoleucyl-: Similar structure but with valine instead of serine.
L-Seryl-L-tyrosyl-L-valyl-L-isoleucyl-L-histidine: Different sequence but similar amino acid composition
Uniqueness
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two serine residues in the sequence allows for multiple phosphorylation sites, enhancing its potential for modulating signaling pathways .
Properties
CAS No. |
825613-62-5 |
|---|---|
Molecular Formula |
C27H39N7O9 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C27H39N7O9/c1-3-14(2)22(26(41)31-19(27(42)43)9-16-10-29-13-30-16)34-25(40)21(12-36)33-24(39)20(11-35)32-23(38)18(28)8-15-4-6-17(37)7-5-15/h4-7,10,13-14,18-22,35-37H,3,8-9,11-12,28H2,1-2H3,(H,29,30)(H,31,41)(H,32,38)(H,33,39)(H,34,40)(H,42,43)/t14-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
VIRBUEOELWZPJW-XHBPQKIWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
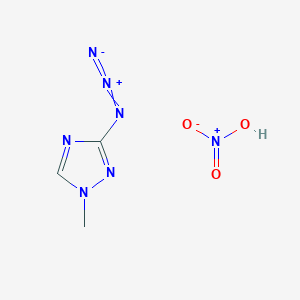
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
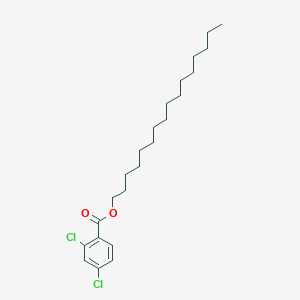
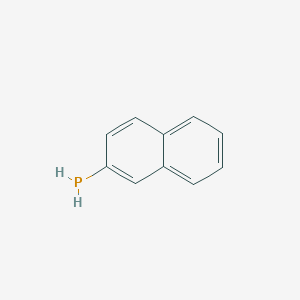
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
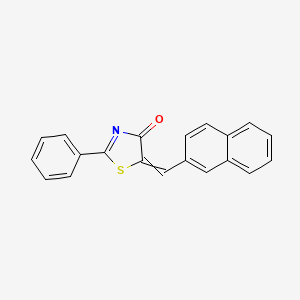
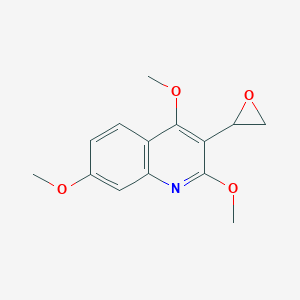
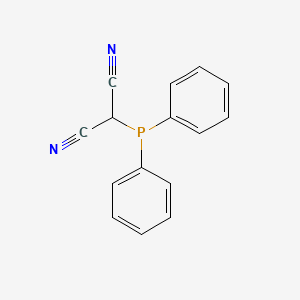
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
